A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Characterization of 4-Amino-2-(benzyloxy)benzonitrile
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Characterization of 4-Amino-2-(benzyloxy)benzonitrile
This in-depth technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-(benzyloxy)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, purification, and characterization of this and related molecular entities.
Introduction
4-Amino-2-(benzyloxy)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular structure combines a benzonitrile core with an amino and a benzyloxy substituent, creating a unique electronic and steric environment. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the foundation for spectral interpretation. The numbering scheme used throughout this guide for 4-Amino-2-(benzyloxy)benzonitrile is presented below.
Caption: Molecular structure and numbering of 4-Amino-2-(benzyloxy)benzonitrile.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Amino-2-(benzyloxy)benzonitrile is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile and benzyl rings, the benzylic methylene protons, and the amino protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂), the electron-donating benzyloxy group (-OCH₂Ph), and the electron-withdrawing cyano group (-CN).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~7.4-7.6 | d | ~8-9 | 1H | Deshielded by the adjacent electron-withdrawing cyano group. |
| H-5 | ~6.2-6.4 | dd | ~8-9, ~2-3 | 1H | Shielded by the ortho-amino group and meta-benzyloxy group. |
| H-3 | ~6.1-6.3 | d | ~2-3 | 1H | Shielded by the ortho-benzyloxy group and para-amino group. |
| -NH₂ | ~4.0-5.0 | br s | - | 2H | Broad signal due to quadrupolar relaxation and exchange; chemical shift can vary with solvent and concentration. |
| -CH₂- | ~5.1-5.3 | s | - | 2H | Benzylic protons adjacent to an oxygen atom. |
| Phenyl (C2', C3', C4') | ~7.2-7.5 | m | - | 5H | Protons of the unsubstituted benzyl ring. |
Rationale for Predictions:
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Aromatic Protons (Benzonitrile Ring): The amino group at C4 is a strong electron-donating group, which will shield the ortho-protons (H-3 and H-5) and the para-proton (none in this case). The benzyloxy group at C2 is also electron-donating, further shielding the ortho-proton (H-3) and para-proton (H-5). Conversely, the cyano group at C1 is strongly electron-withdrawing, deshielding the ortho-protons (H-6). This interplay of effects leads to a complex but predictable pattern in the aromatic region.
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Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.
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Benzylic Protons (-CH₂-): The methylene protons of the benzyloxy group are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their position is downfield due to the deshielding effect of the adjacent oxygen atom.
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Phenyl Protons (Benzyl Ring): The five protons of the unsubstituted phenyl ring of the benzyloxy group will likely appear as a multiplet in the typical aromatic region.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~150-152 | Attached to the strongly electron-donating amino group. |
| C2 | ~160-162 | Attached to the electron-donating benzyloxy group. |
| C6 | ~133-135 | Influenced by the adjacent cyano group and meta-amino group. |
| C5 | ~103-105 | Shielded by the ortho-amino group and para-benzyloxy group. |
| C3 | ~98-100 | Shielded by the ortho-benzyloxy group and para-amino group. |
| C1 | ~100-105 | Quaternary carbon attached to the cyano group, shielded by the ortho-benzyloxy and para-amino groups. |
| -CN | ~118-120 | Typical chemical shift for a nitrile carbon. |
| -CH₂- | ~70-72 | Benzylic carbon attached to an oxygen atom. |
| C1' | ~136-138 | Quaternary carbon of the benzyl ring attached to the methylene group. |
| C2', C3', C4' | ~127-129 | Aromatic carbons of the unsubstituted benzyl ring. |
Rationale for Predictions:
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Aromatic Carbons (Benzonitrile Ring): The carbons directly attached to the electron-donating amino (C4) and benzyloxy (C2) groups will be significantly deshielded. The carbons ortho and para to these groups (C3 and C5) will be shielded. The carbon bearing the cyano group (C1) will have its chemical shift influenced by all three substituents.
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Nitrile Carbon (-CN): The cyano carbon has a characteristic chemical shift in the range of 110-125 ppm.
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Benzylic Carbon (-CH₂-): The benzylic carbon is deshielded due to its attachment to the electronegative oxygen atom.
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Phenyl Carbons (Benzyl Ring): The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of 127-130 ppm, with the ipso-carbon (C1') appearing slightly downfield.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra of 4-Amino-2-(benzyloxy)benzonitrile, the following protocol is recommended.
1. Sample Preparation:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts of exchangeable protons (like -NH₂) will be solvent-dependent.
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Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents now come with TMS already added.
2. NMR Instrument Parameters:
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Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment is usually sufficient.
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Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
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Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
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Spectral Width: A spectral width of approximately 200-220 ppm is standard.
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Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
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Caption: A streamlined workflow for NMR data acquisition.
Conclusion
The structural elucidation of 4-Amino-2-(benzyloxy)benzonitrile can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictive data presented in this guide, based on established principles of NMR spectroscopy and comparative analysis of related structures, provides a robust framework for the interpretation of experimental results. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the molecular structure, which is a critical step in any research or development endeavor involving this compound.
References
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Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080. [Link][1][2]
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Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link][3]
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Al-Douh, M. H., Osman, H., & Abdul-Aziz, A. (2007). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 7(2), 190-196. [Link][4]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile. PubChem. [Link][5]
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NIST (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. [Link][6]
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